![molecular formula C21H22N2O2 B119455 (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] CAS No. 150529-93-4](/img/structure/B119455.png)
(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
Overview
Description
(+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] is a chiral ligand commonly used in asymmetric synthesis. This compound is known for its ability to form stable complexes with various metal ions, which can then be used as catalysts in a variety of chemical reactions. The unique structure of (+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] allows it to induce chirality in the products of these reactions, making it a valuable tool in the production of enantiomerically pure compounds.
Preparation Methods
The synthesis of (+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] typically involves the reaction of ®-phenylglycinol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazoline ring. The overall reaction can be summarized as follows:
Reaction of ®-phenylglycinol with acetone: This step involves the condensation of ®-phenylglycinol with acetone to form an imine intermediate.
Cyclization to form the oxazoline ring: The imine intermediate undergoes cyclization to form the oxazoline ring, resulting in the formation of (+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline].
Industrial production methods for this compound typically involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and other advanced techniques can help to improve the efficiency and yield of the synthesis.
Chemical Reactions Analysis
(+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are typically the corresponding oxazoline N-oxides.
Reduction: Reduction of (+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of these reactions are the corresponding oxazolidines.
Substitution: This compound can undergo substitution reactions with a variety of nucleophiles. Common reagents used in these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. The major products of these reactions are the corresponding substituted oxazolines.
Scientific Research Applications
(+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] has a wide range of applications in scientific research, including:
Chemistry: This compound is widely used as a chiral ligand in asymmetric synthesis. It forms stable complexes with various metal ions, which can then be used as catalysts in a variety of chemical reactions. These reactions often result in the formation of enantiomerically pure products, making this compound a valuable tool in the production of pharmaceuticals and other fine chemicals.
Biology: In biological research, (+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] is used as a chiral selector in chromatographic techniques. It can be used to separate enantiomers of various compounds, which is important for the study of chiral drugs and other biologically active molecules.
Medicine: This compound has potential applications in the development of new drugs. Its ability to form stable complexes with metal ions and induce chirality in chemical reactions makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, (+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] is used in the production of enantiomerically pure compounds. These compounds are important in the manufacture of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] involves its ability to form stable complexes with various metal ions. These metal complexes can then act as catalysts in a variety of chemical reactions. The unique structure of this compound allows it to induce chirality in the products of these reactions, making it a valuable tool in asymmetric synthesis. The molecular targets and pathways involved in these reactions depend on the specific metal ion and reaction conditions used.
Comparison with Similar Compounds
(+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] can be compared with other similar compounds, such as:
(S)-2,2’-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]: This compound is the enantiomer of (+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] and has similar properties and applications. the two enantiomers can have different effects in asymmetric synthesis, depending on the specific reaction and conditions used.
2,2’-Isopropylidenebis[(4R)-4-methyl-2-oxazoline]: This compound is similar to (+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] but has a methyl group instead of a phenyl group. This difference in structure can affect the compound’s ability to form stable metal complexes and induce chirality in chemical reactions.
2,2’-Isopropylidenebis[(4R)-4-tert-butyl-2-oxazoline]: This compound is another similar compound with a tert-butyl group instead of a phenyl group. Like 2,2’-Isopropylidenebis[(4R)-4-methyl-2-oxazoline], this structural difference can affect the compound’s properties and applications.
Properties
IUPAC Name |
(4R)-4-phenyl-2-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,19-22-17(13-24-19)15-9-5-3-6-10-15)20-23-18(14-25-20)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNVCJCSECAMLD-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150529-93-4 | |
| Record name | Ph-box, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150529934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PH-BOX, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG7P67W7W0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


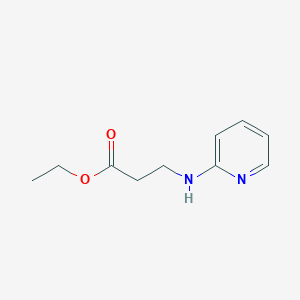
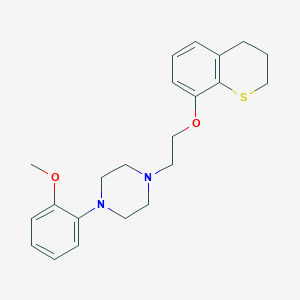

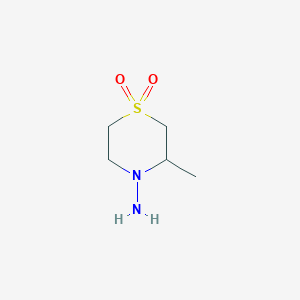
![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)
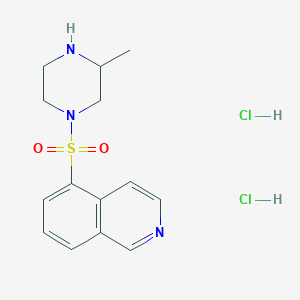
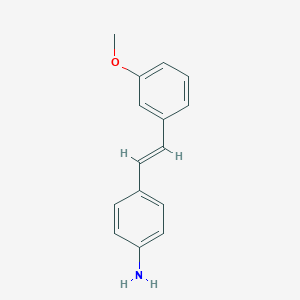
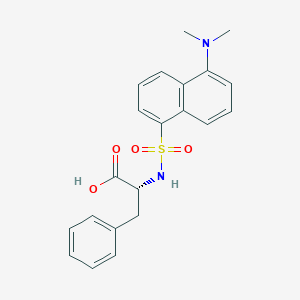
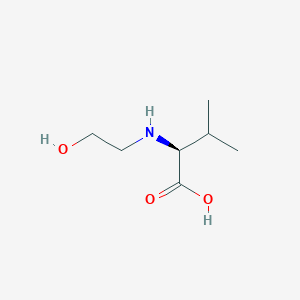

![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)
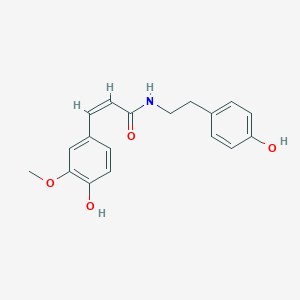
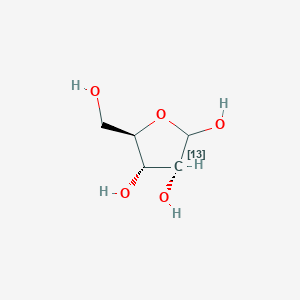
![4-Sulfocalix[4]arene sodium salt](/img/structure/B119419.png)
